Valacyclovir-d4, Hydrochloride is a deuterated form of valacyclovir, an antiviral medication primarily used in the treatment of infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. This compound is notable for its enhanced bioavailability compared to its parent compound, acyclovir, due to its prodrug nature. Valacyclovir-d4 is utilized in pharmacokinetic studies as an internal standard due to its isotopic labeling, which aids in the accurate quantification of valacyclovir in biological samples.
Valacyclovir-d4 is classified as an antiviral agent and belongs to the category of nucleoside analogs. It is synthesized from acyclovir through an esterification process involving L-valine. The compound's hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of valacyclovir-d4 involves several key steps:
The molecular formula for valacyclovir-d4 hydrochloride is . Its structure consists of a purine nucleoside backbone with a valine side chain, where specific hydrogen atoms are replaced by deuterium atoms.
Valacyclovir-d4 undergoes various chemical reactions typical of nucleoside analogs:
The mechanism of action for valacyclovir-d4 follows these steps:
Valacyclovir-d4 serves several important roles in scientific research:
Valacyclovir-d₄ hydrochloride (chemical name: L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-d₄ ester hydrochloride) is a deuterium-labeled analog of the antiviral prodrug valacyclovir hydrochloride. Its molecular formula is C₁₃H₁₇D₄ClN₆O₄, with a molecular weight of 364.82 g/mol [3] [7]. The compound features four deuterium atoms strategically substituted at the valine methyl groups (–CH(CH₃)₂ → –CD(CD₃)₂), altering the hydrogen atoms adjacent to the chiral carbon without modifying the core purine ring structure [6] [10]. This isotopic substitution preserves the stereochemistry critical for substrate recognition by peptide transporters (e.g., hPEPT1) [9].
Table 1: Molecular Properties of Valacyclovir-d₄ Hydrochloride
Property | Specification |
---|---|
CAS Registry Number | 1331910-75-8 |
IUPAC Name | [2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate; hydrochloride |
Unlabeled Parent CAS | 124832-27-5 (Valacyclovir hydrochloride) |
Appearance | White to pale yellow crystalline solid |
Solubility | Slightly soluble in methanol and water |
Storage Conditions | -20°C |
The structural integrity of the acyclovir moiety remains intact, ensuring identical antiviral targeting mechanisms. Crystallographic studies confirm deuterium substitution does not alter bond angles or crystal packing compared to the protiated form [7].
Valacyclovir-d₄ hydrochloride serves as an indispensable internal standard in mass spectrometry-based assays, enabling precise quantification of valacyclovir and its active metabolite acyclovir in biological matrices [3] [6]. Its applications include:
Table 2: Key Research Applications of Valacyclovir-d₄ Hydrochloride
Application Domain | Methodology | Insights Generated |
---|---|---|
Pharmacokinetics | LC-MS/MS with stable isotope tracing | Oral bioavailability of valacyclovir = 55% [5] |
Metabolic Stability | Hepatocyte incubation + deuterium enrichment | Identifies valacyclovir esterase susceptibility |
Tissue Distribution | Isotope ratio imaging | Quantifies acyclovir penetration into nerve ganglia |
Deuterium labeling overcomes analytical challenges in distinguishing prodrug from metabolite, particularly in studies of herpesvirus kinetics in neuronal tissues [3].
Valacyclovir-d₄ emerged from efforts to enhance the research utility of valacyclovir, itself developed to overcome the poor oral bioavailability (~15%) of the parent drug acyclovir [2] [8]. Key milestones include:
Deuterium incorporation followed the "heavy drug" paradigm, leveraging isotope effects to prolong metabolic stability. The d₄-label at the valine’s isopropyl group aims to retard esterase-mediated cleavage by strengthening carbon-deuterium bonds (C–D bond dissociation energy ≈ 439 kJ/mol vs. C–H ≈ 413 kJ/mol) [6] [7]. Though not clinically commercialized, this labeled analog addresses research needs:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: